molecular formula C14H26N2O2 B1428223 tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1251010-90-8

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1428223
M. Wt: 254.37 g/mol
InChI Key: MYLCOFZLZPQHOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBAC plays a role in the synthesis of spirocyclic compounds, which are significant for developing biologically active heterocyclic compounds. The compound’s derivatives have been used in conformational studies of cyclic α-amino acids, providing insights into molecular structures and interactions.


Molecular Structure Analysis

The molecular formula of TBAC is C14H26N2O2 . The structure of TBAC and its derivatives have been studied using various techniques such as crystallographic analysis and NMR spectroscopy.


Chemical Reactions Analysis

TBAC has been used in the synthesis of biologically active compounds through intermolecular Ugi reactions, contributing to medicinal chemistry research. It’s also used in developing novel compounds that access chemical spaces complementary to piperidine ring systems, showcasing its versatility in chemical synthesis.


Physical And Chemical Properties Analysis

TBAC has a molecular weight of 254.37 g/mol. It is known for its solubility in both aqueous and non-aqueous solvents, and its stability in both acidic and basic environments.

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis of Spirocyclic Compounds : tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate plays a role in the synthesis of spirocyclic compounds, which are significant for developing biologically active heterocyclic compounds. (Moskalenko & Boev, 2012)
  • Conformational Studies : The compound's derivatives have been used in conformational studies of cyclic α-amino acids, providing insights into molecular structures and interactions. (Żesławska, Jakubowska, & Nitek, 2017)

2. Crystallographic and Structural Analysis

  • Crystal Structure Analysis : Studies on similar compounds have focused on understanding the molecular structure through crystallographic analysis, highlighting the role of substituents in supramolecular arrangements. (Graus et al., 2010)
  • NMR Spectroscopy Applications : NMR spectroscopy has been applied to determine the absolute configurations of derivatives of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, aiding in stereochemical analysis. (Jakubowska et al., 2013)

3. Potential Biological Activity

  • Synthesis of Biologically Active Compounds : The compound is used in the synthesis of biologically active compounds through intermolecular Ugi reactions, contributing to medicinal chemistry research. (Amirani Poor et al., 2018)

4. Advanced Chemical Synthesis Techniques

  • Development of Novel Compounds : It's used in developing novel compounds that access chemical spaces complementary to piperidine ring systems, showcasing its versatility in chemical synthesis. (Meyers et al., 2009)

Safety And Hazards

TBAC is classified under the GHS07 category. It is advised to avoid breathing its mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCOFZLZPQHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1251010-90-8
Record name tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate

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